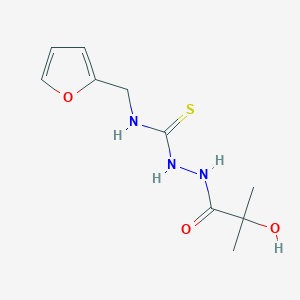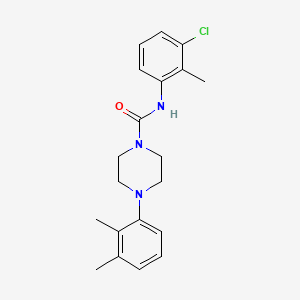![molecular formula C16H20ClNO2 B4761457 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride](/img/structure/B4761457.png)
2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride
描述
2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride, also known as ANA, is a chemical compound that has been extensively studied for its potential use in scientific research. ANA is a synthetic compound that has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride is not fully understood, but it is thought to involve interactions with a range of biological targets, including proteins and nucleic acids. This compound has been found to bind to DNA and RNA, and it has also been shown to interact with certain enzymes, such as proteases and kinases.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
实验室实验的优点和局限性
2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride has several advantages as a research tool, including its ability to interact with a range of biological targets and its potential use as a fluorescent probe. However, there are also limitations to its use, including the fact that it is a synthetic compound and may not accurately mimic the behavior of natural compounds in biological systems.
未来方向
There are several potential future directions for research on 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride. One area of focus could be the development of new drugs based on this compound, either as a lead compound or as a starting point for further modification. Another area of focus could be the use of this compound as a tool for studying biological systems, such as the development of new fluorescent probes for imaging biological molecules. Finally, further research could be conducted to better understand the mechanism of action of this compound and its interactions with biological targets.
科学研究应用
2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride has been studied for its potential use in a variety of scientific research applications. One area of focus has been its use as a fluorescent probe for the detection of certain biomolecules, such as proteins and nucleic acids. This compound has also been studied for its potential use in the development of new drugs, due to its ability to interact with a range of biological targets.
属性
IUPAC Name |
2-[(2-prop-2-enoxynaphthalen-1-yl)methylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2.ClH/c1-2-11-19-16-8-7-13-5-3-4-6-14(13)15(16)12-17-9-10-18;/h2-8,17-18H,1,9-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJXZGRZRDPRDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)CNCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B4761379.png)

![4-(4-fluorophenyl)-N-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4761396.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-phenylmethanesulfonamide](/img/structure/B4761404.png)
![3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B4761406.png)
![3-(benzylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4761409.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4761417.png)
![2-[(1-methyl-1H-indol-3-yl)carbonyl]-N-propylhydrazinecarboxamide](/img/structure/B4761426.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4761431.png)
![3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzaldehyde N-ethylthiosemicarbazone](/img/structure/B4761434.png)

![5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B4761453.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B4761463.png)
![5-(4-chlorophenyl)-4-[4-(3-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B4761475.png)